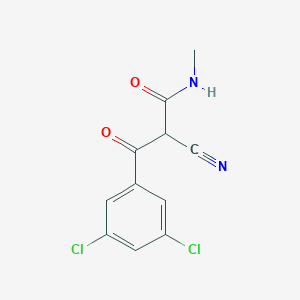

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide

Description

Properties

IUPAC Name |

2-cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-15-11(17)9(5-14)10(16)6-2-7(12)4-8(13)3-6/h2-4,9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCCMCDZBMBVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C#N)C(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,5-dichlorophenyl)acrylonitrile. This intermediate is then subjected to a reaction with N-methylhydroxylamine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

This compound

- Core structure : Propaneamide backbone with a methyl group at the N-position.

- Key substituents: Cyano (-CN) at position 2. 3,5-Dichlorophenyl ring at position 3. Ketone (-CO-) at position 3.

- Potential properties: High polarity due to -CN and -CO groups; possible bioactivity from the dichlorophenyl moiety.

3-Chloro-N-phenyl-phthalimide ()

- Core structure : Phthalimide (isoindoline-1,3-dione) ring.

- Key substituents :

- Chlorine (-Cl) at position 3.

- Phenyl (-C₆H₅) group at the N-position.

- Applications: Monomer for polyimide synthesis, emphasizing thermal stability and polymer compatibility.

- Contrast with target compound: Lacks cyano and amide groups, reducing polarity. Rigid aromatic phthalimide structure vs. flexible propaneamide backbone.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core structure : Pyrazole ring with carbaldehyde and sulfanyl groups.

- Key substituents :

- 3-Chlorophenylsulfanyl (-S-C₆H₄Cl) at position 4.

- Trifluoromethyl (-CF₃) at position 3.

- Methyl (-CH₃) at position 1.

- Contrast with target compound :

- Pyrazole ring introduces aromatic heterocyclic stability.

- Sulfanyl and -CF₃ groups absent in the target compound.

Hypothetical Data Table

While direct experimental data (e.g., melting points, bioactivity) are unavailable, structural comparisons suggest divergent properties:

Research Implications

- Electronic Effects: The cyano group in the target compound may increase electrophilicity compared to the phthalimide’s chlorine or the pyrazole’s -CF₃ group.

- Biological Activity : Dichlorophenyl groups are associated with pesticidal/herbicidal activity (e.g., chlorinated aromatics in DDT), suggesting the target compound could share similar pathways .

- Synthetic Challenges : The propaneamide backbone may offer flexibility for derivatization but could pose stability issues compared to rigid phthalimides or pyrazoles .

Biological Activity

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide (CAS No. 2551119-85-6) is an organic compound with a complex molecular structure that includes cyano, dichlorophenyl, and oxopropanamide groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H10Cl2N2O, with a molecular weight of approximately 271.1 g/mol. Its structure facilitates various chemical reactions and interactions with biological targets, making it a valuable compound for research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and other biomolecules. The presence of the dichlorophenyl group may enhance binding affinity to certain proteins, influencing various biochemical pathways relevant to inflammation and cancer.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays have shown that it can modulate the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .

- Anticancer Potential : The compound is being explored for its potential anticancer effects. Its structural similarities to other known anticancer agents suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies indicate that derivatives of this compound might possess neuroprotective properties by inhibiting NF-κB activity, thereby reducing inflammation and oxidative stress associated with neurodegenerative diseases.

Case Studies

- In Vitro Studies : In macrophage cultures treated with this compound, a significant reduction in nitrite production was observed, indicating its potential to modulate nitric oxide synthesis during inflammatory responses .

- In Vivo Models : In animal models of inflammation, such as CFA-induced paw edema and zymosan-induced peritonitis, treatment with this compound resulted in a notable reduction in edema and leukocyte migration compared to controls .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyano and dichlorophenyl groups | Anti-inflammatory, anticancer |

| 2-Cyano-N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Different functional groups | Antiviral activity |

| N-Methyl-3-oxopropanamide | Methylated amide structure | Neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 3,5-dichlorophenylacetamide with cyanoacetic acid derivatives. Key steps include:

- Step 1 : Activation of the carbonyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous dichloromethane .

- Step 2 : Controlled temperature (40–60°C) and inert atmosphere (N₂ or Ar) to prevent side reactions .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Confirm structure using -NMR (e.g., δ 7.5–7.8 ppm for aromatic protons) and LC-MS .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–10) and incubate at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

- Light Sensitivity : Expose samples to UV light (254 nm) and quantify photodegradation products using GC-MS .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer : Address discrepancies through systematic assays:

- Comparative Dose-Response : Test the compound across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT assays. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Target Validation : Perform kinase inhibition profiling or receptor-binding assays (e.g., SPR or ITC) to identify off-target effects .

- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., 3,5-dichloro groups) with activity variations .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic Degradation : Measure hydrolysis rates in simulated freshwater (OECD 111) and soil systems (OECD 307) .

- Biotic Transformation : Use activated sludge or soil microbiota to track metabolite formation via -labeling and LC-HRMS .

- Ecotoxicity : Conduct acute/chronic tests on Daphnia magna (EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize for industrial scalability:

- Catalyst Selection : Use chiral catalysts (e.g., BINAP-Ru complexes) to enhance stereoselectivity during ketone reduction steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Crystallization Engineering : Employ anti-solvent crystallization with acetone/water mixtures to isolate enantiomerically pure product (>99% ee) .

Data Analysis and Validation

Q. How should researchers validate conflicting data on the compound’s antioxidant activity?

- Methodological Answer : Cross-validate using orthogonal assays:

- DPPH Radical Scavenging : Compare IC₅₀ values with Trolox standards .

- ORAC Assay : Quantify peroxyl radical scavenging in a fluorescence-based system .

- Cellular ROS Detection : Use flow cytometry with H₂DCFDA probes in stressed cell models (e.g., H₂O₂-treated fibroblasts) .

Key Considerations for Experimental Design

- Control Groups : Include solvent-only and structurally analogous compounds (e.g., non-chlorinated analogs) to isolate substituent-specific effects .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.